molecular formula C15H17NO2 B189317 Carbanilic acid, 1-ethynylcyclohexyl ester CAS No. 73623-16-2

Carbanilic acid, 1-ethynylcyclohexyl ester

Cat. No. B189317
CAS RN: 73623-16-2
M. Wt: 243.3 g/mol
InChI Key: GUYHBQKJESGVMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbanilic acid, 1-ethynylcyclohexyl ester, also known as ethynylcyclohexylcarbamic acid, is an organic compound that has gained significant attention in scientific research due to its potential use in the development of novel drugs. This compound is a derivative of cyclohexylcarbamic acid and contains an ethynyl group that confers unique properties to the molecule.

Mechanism Of Action

The mechanism of action of carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, is not fully understood. However, it is believed to act as a sigma-1 receptor agonist, which leads to the modulation of neurotransmitter release in the brain. This modulation may result in the improvement of cognitive function and the reduction of psychotic symptoms in individuals with neurological disorders.

Biochemical And Physiological Effects

Carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to improve cognitive function, reduce psychotic symptoms, and have anti-inflammatory and analgesic properties. Additionally, carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, has been shown to have low toxicity, making it a potentially safe candidate for drug development.

Advantages And Limitations For Lab Experiments

One of the advantages of using carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, in lab experiments is its high affinity for the sigma-1 receptor. This property makes it a potentially useful tool for studying the role of this receptor in neurological disorders. Additionally, carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, has been shown to have low toxicity, making it a potentially safe compound to work with in the lab.
However, one limitation of using carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, in lab experiments is its relatively complex synthesis method. This may make it difficult for researchers to obtain the compound in large quantities. Additionally, the mechanism of action of carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, is not fully understood, which may make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester. One potential direction is the development of drugs that target the sigma-1 receptor for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, and its potential use in the treatment of pain and inflammation.
Another potential direction for research is the development of more efficient and scalable synthesis methods for carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester. This may make it easier for researchers to obtain the compound in large quantities and facilitate further studies on its potential use as a drug candidate.
In conclusion, carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, is a compound that has gained significant attention in scientific research due to its potential use in the development of novel drugs. While the mechanism of action of this compound is not fully understood, it has shown promising results in preclinical studies as a potential treatment for neurological disorders and has low toxicity, making it a potentially safe compound to work with in the lab. Further research is needed to fully understand the potential of carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, in drug development and its role in the treatment of pain and inflammation.

Synthesis Methods

The synthesis of carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, involves the reaction of Carbanilic acid, 1-ethynylcyclohexyl esterhexanol with phosgene to form Carbanilic acid, 1-ethynylcyclohexyl esterhexyl chloroformate. This intermediate is then reacted with ammonium hydroxide to form the final product, carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester. The reaction scheme is as follows:

Scientific Research Applications

Carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, has been extensively studied for its potential use in the development of drugs that target the central nervous system. This compound has shown promising results in preclinical studies as a potential treatment for neurological disorders such as schizophrenia and Alzheimer's disease. It has been shown to have high affinity for the sigma-1 receptor, a protein that is involved in regulating the release of neurotransmitters in the brain. Additionally, carbanilic acid, 1-Carbanilic acid, 1-ethynylcyclohexyl esterhexyl ester, has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.

properties

CAS RN

73623-16-2

Product Name

Carbanilic acid, 1-ethynylcyclohexyl ester

Molecular Formula

C15H17NO2

Molecular Weight

243.3 g/mol

IUPAC Name

(1-ethynylcyclohexyl) N-phenylcarbamate

InChI

InChI=1S/C15H17NO2/c1-2-15(11-7-4-8-12-15)18-14(17)16-13-9-5-3-6-10-13/h1,3,5-6,9-10H,4,7-8,11-12H2,(H,16,17)

InChI Key

GUYHBQKJESGVMF-UHFFFAOYSA-N

SMILES

C#CC1(CCCCC1)OC(=O)NC2=CC=CC=C2

Canonical SMILES

C#CC1(CCCCC1)OC(=O)NC2=CC=CC=C2

Other CAS RN

73623-16-2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.